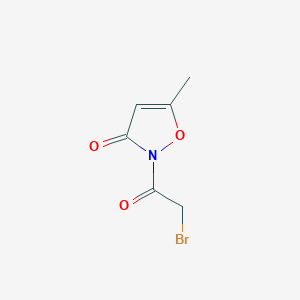![molecular formula C9H6F3NOS B12892659 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both sulfur and fluorine atoms in its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate substituents. One common method includes the reaction of 2-amino-4-(methylthio)phenol with trifluoroacetic anhydride under acidic conditions to form the desired benzoxazole ring . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium, which provides a green and efficient method for synthesizing benzoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with various molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthio Benzoxazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: Contains a difluoromethyl group and a thiazole ring, offering distinct reactivity and applications.
Uniqueness
The presence of both the methylthio and trifluoromethyl groups in 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole imparts unique chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H6F3NOS |
|---|---|
Molekulargewicht |
233.21 g/mol |
IUPAC-Name |
2-methylsulfanyl-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NOS/c1-15-8-13-6-4-2-3-5(7(6)14-8)9(10,11)12/h2-4H,1H3 |
InChI-Schlüssel |
DUIWRAAHPURHDO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=CC=CC(=C2O1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)



![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)



